N-[(E)-anthracen-9-ylmethylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(ANTHRACEN-9-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features an anthracene moiety linked to a benzoxazole derivative through a methanimine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(ANTHRACEN-9-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common approach is the condensation reaction between anthracene-9-carbaldehyde and 2-(2-methylphenyl)-1,3-benzoxazole-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(ANTHRACEN-9-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-(ANTHRACEN-9-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-1-(ANTHRACEN-9-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-(ANTHRACEN-9-YL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of an anthracene moiety and a benzoxazole derivative, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C29H20N2O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C29H20N2O/c1-19-8-2-5-11-23(19)29-31-27-17-22(14-15-28(27)32-29)30-18-26-24-12-6-3-9-20(24)16-21-10-4-7-13-25(21)26/h2-18H,1H3 |
InChI Key |
YFNIXIAYOBFHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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